1-benzyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Overview
Description
“1-benzyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as thiazoles . It is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves several steps. The exact process can vary, but it typically involves the reaction of a benzyl group with a 2-phenyl-1,3-thiazol-4-ylmethyl group . The synthesis process yields the compound in a high yield of 96% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a piperazine ring, which is further substituted with a 2-phenyl-1,3-thiazol-4-ylmethyl group . The molecular weight of the compound is 259.38 .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive groups in its structure. For instance, the benzyl group can participate in electrophilic substitution reactions, while the thiazole ring can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its functional groups and their chemical environment .Safety and Hazards
Future Directions
Thiazole derivatives, such as “1-benzyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications in drug development and understanding their mechanisms of action in more detail.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-3-7-18(8-4-1)15-23-11-13-24(14-12-23)16-20-17-25-21(22-20)19-9-5-2-6-10-19/h1-10,17H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBIJFYEXXITCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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